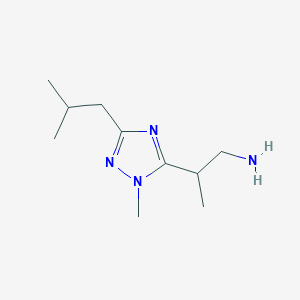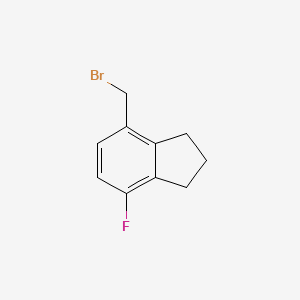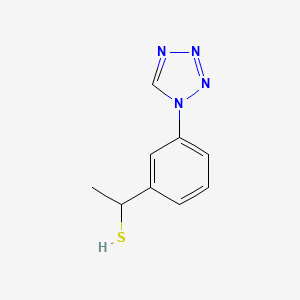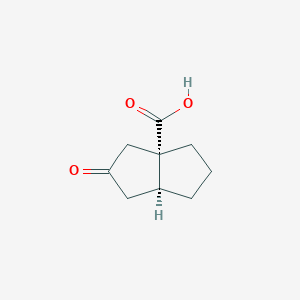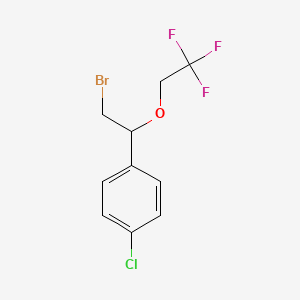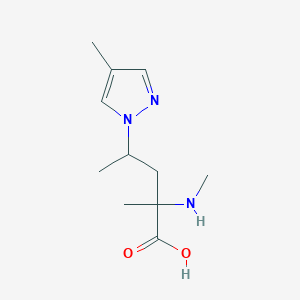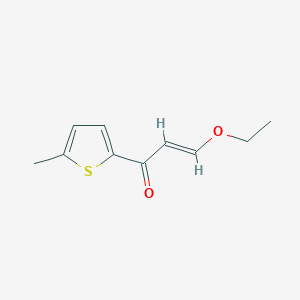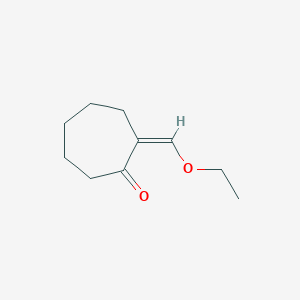
2-(Ethoxymethylene)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylene)cycloheptan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, characterized by the presence of an ethoxymethylene group attached to the cycloheptanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)cycloheptan-1-one typically involves the reaction of cycloheptanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethylene)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylene)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylene)cycloheptan-1-one involves its interaction with various molecular targets and pathways. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cycloheptanone ring can undergo various transformations. These interactions can affect biological systems by modifying enzyme activity or altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanone: The parent compound, lacking the ethoxymethylene group.
2-Cyclohexen-1-one: A similar compound with a six-membered ring.
2-Cyclopenten-1-one: Another related compound with a five-membered ring.
Uniqueness
2-(Ethoxymethylene)cycloheptan-1-one is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(2Z)-2-(ethoxymethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-12-8-9-6-4-3-5-7-10(9)11/h8H,2-7H2,1H3/b9-8- |
Clave InChI |
YCIMIXRXIUJUAI-HJWRWDBZSA-N |
SMILES isomérico |
CCO/C=C\1/CCCCCC1=O |
SMILES canónico |
CCOC=C1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



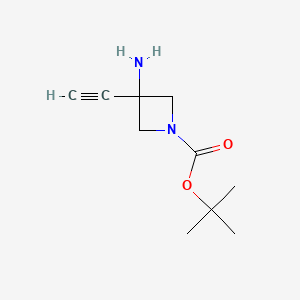
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)

